1,3-Bis[2-(1-cyclohexen-1-yl)ethyl]urea
Description
1,3-Bis[2-(1-cyclohexen-1-yl)ethyl]urea is a urea derivative characterized by two 2-(1-cyclohexenyl)ethyl substituents bonded to the urea nitrogen atoms. This compound serves as a critical intermediate in pharmaceutical synthesis, notably in the production of Dextromethorphan and related morphinan alkaloids . Its structure confers unique steric and electronic properties, influencing reactivity and applications in organic chemistry.
Properties
Molecular Formula |
C17H28N2O |
|---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
1,3-bis[2-(cyclohexen-1-yl)ethyl]urea |
InChI |
InChI=1S/C17H28N2O/c20-17(18-13-11-15-7-3-1-4-8-15)19-14-12-16-9-5-2-6-10-16/h7,9H,1-6,8,10-14H2,(H2,18,19,20) |
InChI Key |
UQCGNQHQKZDWRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)NCCC2=CCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between 1,3-Bis[2-(1-cyclohexen-1-yl)ethyl]urea and related urea derivatives:
Key Observations:
- Reactivity : The absence of hydroxyl or thiophene groups in the target compound reduces hydrogen-bonding capacity and polar interactions relative to and .
- Steric Effects : The bulky cyclohexenyl substituents may hinder nucleophilic attack at the urea carbonyl, differentiating its reactivity from smaller analogs like .
Physicochemical Properties
Research Findings and Trends
- Bioactivity : Thiophene-containing urea derivatives (e.g., ) exhibit enhanced binding to aromatic receptors due to π-π interactions, unlike the target compound’s cyclohexenyl focus on steric stabilization .
- Industrial Demand : Hydroxyethyl-substituted ureas () are prioritized in adhesive and coating industries for their water solubility, contrasting with the target’s pharmaceutical niche .
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